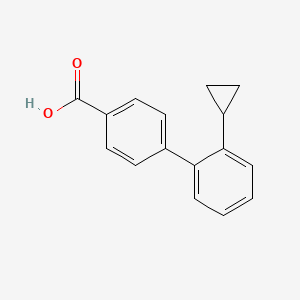

2'-Cyclopropylbiphenyl-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-(2-cyclopropylphenyl)benzoic acid |

InChI |

InChI=1S/C16H14O2/c17-16(18)13-9-7-12(8-10-13)15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,17,18) |

InChI Key |

QNJOPLOFSISONO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylbiphenyl 4 Carboxylic Acid and Its Analogs

Strategies for Constructing the Biphenyl (B1667301) Core with Ortho-Substitution

Cross-Coupling Reactions for Biphenyl Formation

Transition-metal-catalyzed reactions provide a powerful toolkit for forging carbon-carbon bonds, essential for creating the biphenyl skeleton. Methodologies such as the Suzuki-Miyaura, Stille, and Ullmann couplings are frequently employed, each with distinct advantages depending on the desired precursors and substrate scope.

The Suzuki-Miyaura coupling is a versatile and widely used method for biphenyl synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents. wikipedia.orgorganic-chemistry.org The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester in the presence of a base. rsc.org For the synthesis of 2'-Cyclopropylbiphenyl-4-carboxylic acid, a viable strategy involves the coupling of 4-halobenzoic acid (or its ester) with (2-cyclopropylphenyl)boronic acid.

Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromobenzoic acid with various arylboronic acids to form biphenyl carboxylic acids. audreyli.com Similarly, the utility of cyclopropylboronic acid in couplings with a range of aryl bromides to produce cyclopropyl (B3062369) arenes has been well-established. mdpi.comajgreenchem.com One study optimized conditions for coupling cyclopropylboronic acid, finding that a combination of palladium acetate (B1210297) and the bulky tricyclohexylphosphine (B42057) ligand provided the best conversion rates, with the addition of water having a significant accelerating effect. mdpi.com

A general procedure for synthesizing biphenyl carboxylic acid derivatives involves the coupling of a bromo-functionalized acid with various boronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) in an alkaline medium. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 78% | wikipedia.org |

| Bromobenzene | Cyclopropylboronic acid | Pd(OAc)2 / P(Cy)3 | K3PO4 | Toluene/H2O | 94% | mdpi.com |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | Na2CO3 | H2O/Organic Solvent | >90% | audreyli.com |

The Stille reaction offers another robust method for C-C bond formation, coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. organic-chemistry.org For the target molecule, this would involve reacting a 2-cyclopropylphenylstannane derivative with a 4-halobenzoic acid ester.

The catalytic cycle of the Stille reaction is well-understood and involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the biphenyl product and regenerate the catalyst. organic-chemistry.org While highly effective, a significant drawback of this methodology is the high toxicity of the organotin reagents and byproducts. organic-chemistry.org

Other palladium-catalyzed reactions, such as the Hiyama coupling (using organosilanes) and Negishi coupling (using organozinc reagents), also provide pathways to biphenyls and could be adapted for the synthesis of this compound.

The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halide molecules, typically requiring high temperatures. nih.govnsf.gov This method is particularly useful for synthesizing symmetrical biaryls and can be effective for sterically hindered substrates where other methods might fail. An unsymmetrical synthesis of the target molecule could be envisioned by reacting an excess of one aryl halide, such as 1-bromo-2-cyclopropylbenzene (B1281010), with 4-iodobenzoic acid, though control of selectivity can be challenging.

Modern variations of the Ullmann reaction have been developed using palladium and nickel catalysts, which often proceed under milder conditions and with improved yields. nih.gov Recent studies have also provided atomic-scale insights into the Ullmann reaction mechanism on copper surfaces, revealing it proceeds through an organometallic intermediate where a copper atom coordinates with two aryl groups. researchgate.net However, one study noted that when bromocyclopropane (B120050) was subjected to Ullmann conditions, ring-opening and coupling occurred, suggesting that the stability of the cyclopropyl group under these conditions must be considered. organic-chemistry.org

Aryl Halide and Organometallic Precursors in Biphenyl Synthesis

The choice of precursors is dictated by the selected cross-coupling methodology.

For Suzuki-Miyaura Coupling: The key precursors would be 4-bromobenzoic acid or its corresponding esters, and (2-cyclopropylphenyl)boronic acid . 4-Bromobenzoic acid is commercially available. (2-Cyclopropylphenyl)boronic acid can be synthesized from 1-bromo-2-cyclopropylbenzene via lithium-halogen exchange followed by reaction with a trialkyl borate. mdpi.com

For Stille Coupling: The necessary reagents are a 4-halobenzoate ester (e.g., methyl 4-iodobenzoate) and an organostannane such as (2-cyclopropylphenyl)trimethylstannane.

For Ullmann Coupling: The reaction would utilize two aryl halides, for example, 1-bromo-2-cyclopropylbenzene and 4-iodobenzoic acid or its ester.

For Negishi Coupling: A 4-halobenzoate would be coupled with an organozinc reagent, (2-cyclopropylphenyl)zinc chloride , which can be prepared from the corresponding Grignard reagent.

Advanced Cyclopropanation Reactions for the Cyclopropyl Moiety

An alternative synthetic strategy involves forming the cyclopropyl ring after the biphenyl core has already been constructed. This approach can be advantageous if the required cyclopropyl-substituted precursors are difficult to prepare or unstable under cross-coupling conditions. Another route involves the direct palladium-catalyzed coupling of a cyclopropyl organometallic reagent with a suitable biphenyl precursor.

Palladium-catalyzed cross-coupling reactions provide a direct method for introducing a cyclopropyl group onto an aromatic ring. This can be achieved by coupling a 2'-halobiphenyl-4-carboxylate intermediate with a cyclopropyl organometallic reagent.

Cyclopropyl Grignard Reagents: The coupling of cyclopropylmagnesium bromide with various aryl bromides, mediated by palladium catalysts and zinc halide additives, has been shown to produce cyclopropyl arenes in high yields. organic-chemistry.org

Cyclopropylboronic Acids/Esters: The Suzuki-Miyaura reaction can be used to install the cyclopropyl group itself, for instance by coupling 2'-bromobiphenyl-4-carboxylate with cyclopropylboronic acid. mdpi.com

Tricyclopropylbismuth (B1255716): An efficient method utilizing palladium-catalyzed coupling of tricyclopropylbismuth with aryl halides has been developed. This reaction tolerates numerous functional groups and does not require anhydrous conditions. wpmucdn.com

Alternatively, the cyclopropane (B1198618) ring can be synthesized from an alkene precursor. This would involve preparing a 2'-vinylbiphenyl-4-carboxylic acid derivative and then performing a cyclopropanation reaction. Common methods include the Simmons-Smith reaction (using iodomethylzinc iodide) or catalytic methods involving diazo compounds and transition metal catalysts (e.g., copper, rhodium, or palladium). nih.gov Photoredox-catalyzed methods have also emerged for converting carboxylic acids and chloroalkyl alkenes into functionalized cyclopropanes. bris.ac.ukresearchgate.net

Asymmetric Cyclopropanation Methodologies

Achieving enantioselectivity in the cyclopropane ring formation is paramount. Several advanced methods are utilized to control the three-dimensional arrangement of atoms.

Copper-catalyzed reactions are a cornerstone of modern cyclopropanation chemistry. These reactions typically involve the decomposition of a diazo compound by a chiral copper catalyst to form a copper carbene intermediate. This reactive species then transfers the carbene moiety to an alkene, such as a vinyl-substituted biphenyl precursor, to form the cyclopropane ring. The chirality of the ligand coordinated to the copper center dictates the facial selectivity of the carbene addition, leading to the formation of one enantiomer in excess. Recent developments have seen the use of copper catalysis in asymmetric dearomative cyclopropanation of indoles using alkynes as carbene precursors, highlighting the versatility of this approach in creating complex chiral structures. nih.gov The mechanism of these reactions has been studied to understand how the catalyst controls stereoselectivity. researchgate.net

Key Features of Chiral Copper Carbenoid Reactions:

| Feature | Description |

|---|---|

| Catalyst | Typically a Copper(I) or Copper(II) salt complexed with a chiral ligand. |

| Carbene Source | Often ethyl diazoacetate or a related diazo compound. |

| Stereocontrol | The chiral ligand environment around the copper center directs the approach of the alkene. |

| Efficiency | Generally provides good to excellent yields and high enantioselectivities. digitellinc.com |

An ingenious strategy for asymmetric synthesis involves the use of a temporary stereocenter. rsc.orgnih.gov This method employs a chiral auxiliary that is first attached to the substrate to create a diastereomeric intermediate. This newly introduced stereocenter then directs the cyclopropanation of a nearby double bond, controlling the stereochemical outcome of the ring formation. rsc.orgnih.gov After the cyclopropane ring is formed, the chiral auxiliary is cleaved, leaving behind an enantiomerically enriched cyclopropane product. rsc.orgnih.gov

This multi-step sequence can be summarized as:

Aldol (B89426) Addition: A chiral auxiliary, such as an N-acyloxazolidinone, reacts with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.orgnih.gov

Directed Cyclopropanation: The hydroxyl group of the aldol product acts as a directing group, controlling the facial selectivity of a subsequent cyclopropanation reaction (e.g., a Simmons-Smith reaction). nih.govnih.gov

Retro-Aldol Cleavage: The temporary stereocenter and the auxiliary are removed through a retro-aldol reaction, yielding the chiral cyclopropane-carboxaldehyde with high enantiomeric excess. rsc.orgnih.gov

This approach effectively transfers the stereochemical information from the chiral auxiliary to the final product.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. princeton.edu For cyclopropanation, chiral secondary amines, such as derivatives of proline, can catalyze the reaction between α,β-unsaturated aldehydes and stabilized ylides or bromomalonates. organic-chemistry.orgnih.govunl.pt The catalyst activates the enal by forming a chiral iminium ion, which then undergoes a stereoselective Michael addition followed by an intramolecular alkylation (ring closure) to yield the cyclopropane. organic-chemistry.orgunl.ptacs.orgnih.gov

This method offers several advantages, including being metal-free and often proceeding under mild conditions. researchgate.net Research has led to the identification of new iminium catalysts based on concepts like directed electrostatic activation, achieving high levels of enantio- and diastereoinduction for a variety of substrates. nih.gov

| Catalyst Type | General Substrates | Key Intermediate |

| Chiral Amine | α,β-Unsaturated Aldehydes, Stabilized Ylides | Chiral Iminium Ion |

| Chiral Phosphoric Acid | Isochromene Acetals, Vinylboronic Acids | Chiral Isobenzopyrylium Ion |

Alongside organocatalysis, various metal-catalyzed approaches continue to be refined, using metals like cobalt, iron, and rhodium to achieve high stereoselectivity in cyclopropanation reactions with diverse substrates. iastate.edudicp.ac.cnnih.gov

Stereoselective Formation of Cyclopropane Rings

Beyond asymmetric synthesis, achieving high diastereoselectivity (control over the relative stereochemistry of substituents on the cyclopropane ring) is crucial. The inherent stereospecificity of many cyclopropanation reactions means that the stereochemistry of the starting alkene is often retained in the product. masterorganicchemistry.com For example, a cis-alkene will typically yield a cis-substituted cyclopropane, while a trans-alkene will yield a trans-product.

Methods like the Simmons-Smith reaction are renowned for their stereospecificity and can be influenced by directing groups, such as allylic alcohols, which coordinate to the zinc carbenoid reagent and direct the methylene (B1212753) transfer to the same face of the double bond. mdpi.comethz.chchem-station.com This substrate-directed approach is a powerful tool for controlling relative stereochemistry. acs.org Modern methods, including those based on electrochemistry, have also been developed to achieve highly diastereoselective cyclopropanations that are scalable and tolerate a wide range of functional groups. nih.govnih.govresearchgate.net

Wadsworth-Emmons Cyclopropanation and Related Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate (B1237965) carbanions and carbonyl compounds. wikipedia.orgnrochemistry.comorganic-chemistry.org While not a direct cyclopropanation method in its most common form, its principles can be adapted to form three-membered rings.

In a variation known as the homologous HWE reaction, certain α-phosphono-γ-lactones can be transformed into cyclopropanecarboxylates. rsc.org A more direct application involves the reaction of stabilized phosphonates with epoxides or 1,2-dioxines, where the phosphonate carbanion opens the ring and subsequently closes to form a cyclopropane, often with high diastereoselectivity. acs.org This approach can offer advantages over traditional ylide-based cyclopropanations, such as faster reaction times and improved stereoselectivity. ukessays.com Often, a synthetic sequence may involve an HWE reaction to first construct a required alkene substrate, which is then subjected to a separate cyclopropanation step, such as a Simmons-Smith reaction. mdpi.comnih.gov

Integration of Carboxylic Acid Functionality

The synthesis of the final target molecule, this compound, requires the presence of a carboxylic acid group on the biphenyl core. This functionality is typically introduced by using appropriately substituted starting materials in a cross-coupling reaction.

The most common method for constructing the biphenyl skeleton is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. To synthesize the target molecule, one could couple a (2-cyclopropylphenyl)boronic acid with a 4-halobenzoic acid (or its ester equivalent). Alternatively, a 4-(alkoxycarbonyl)phenylboronic acid could be coupled with a 1-halo-2-cyclopropylbenzene, followed by hydrolysis of the ester to the carboxylic acid. The Suzuki coupling is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like substituted biphenyl carboxylic acids. researchgate.netacs.org Other methods for synthesizing biphenyl carboxylic acids include the oxidation of precursor molecules. chemicalbook.com

Oxidation Reactions for Carboxylic Acid Formation

The introduction of a carboxylic acid functional group onto an aromatic ring is a common transformation in organic synthesis. For the preparation of this compound, a viable strategy involves the oxidation of a suitable precursor, such as one bearing an alkyl or an aldehyde group at the 4-position of the biphenyl system.

A prevalent method for this transformation is the oxidation of an alkyl side-chain on an aromatic ring. The benzylic carbon atom of an alkylbenzene is particularly susceptible to oxidation by strong oxidizing agents. libretexts.org For instance, a precursor like 2'-cyclopropyl-4-methylbiphenyl could be subjected to oxidation to yield the desired carboxylic acid. Common reagents for this benzylic oxidation include hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org Regardless of the length of the alkyl chain, the oxidation typically proceeds to form the carboxylic acid at the benzylic position. libretexts.org

The general reaction is as follows: 2'-cyclopropyl-4-methylbiphenyl + [O] → this compound

Another approach involves the oxidation of an aldehyde. If the precursor is 2'-cyclopropylbiphenyl-4-carbaldehyde, a milder oxidation can be employed to furnish the carboxylic acid. Reagents such as potassium permanganate, Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or Tollens' reagent ([Ag(NH₃)₂]⁺) are effective for this transformation. The oxidation of aldehydes to carboxylic acids generally proceeds under milder conditions and with higher yields compared to the oxidation of alkyl groups.

Nitrile Hydrolysis and Organometallic Carboxylation

Alternative methods to introduce the carboxylic acid group involve the hydrolysis of a nitrile or the carboxylation of an organometallic intermediate.

Nitrile Hydrolysis

The hydrolysis of a nitrile (a compound containing a -C≡N functional group) is a well-established method for the synthesis of carboxylic acids. libretexts.orgbyjus.com This process can be catalyzed by either an acid or a base. libretexts.org For the synthesis of this compound, the corresponding nitrile precursor, 2'-cyclopropylbiphenyl-4-carbonitrile, would be required.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.com

Acid-Catalyzed Hydrolysis: 2'-cyclopropylbiphenyl-4-carbonitrile + 2 H₂O + H⁺ → this compound + NH₄⁺

In a basic medium, the nitrile is heated with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH). libretexts.org This reaction initially forms the carboxylate salt and ammonia. byjus.com To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.org

Base-Catalyzed Hydrolysis:

2'-cyclopropylbiphenyl-4-carbonitrile + OH⁻ + H₂O → [2'-Cyclopropylbiphenyl-4-carboxylate]⁻ + NH₃

[2'-Cyclopropylbiphenyl-4-carboxylate]⁻ + H⁺ → this compound

Nitrile hydrolysis is a versatile method that can tolerate a wide range of functional groups. Biocatalytic methods using nitrilase enzymes have also been developed for the hydrolysis of nitriles to carboxylic acids under mild conditions. researchgate.netthieme-connect.de

Organometallic Carboxylation

Organometallic carboxylation provides a powerful route to carboxylic acids from aryl halides. This method involves the formation of an organometallic reagent, such as a Grignard or an organolithium reagent, from an aryl halide, followed by its reaction with carbon dioxide (CO₂).

For the synthesis of this compound, a suitable starting material would be 4-bromo-2'-cyclopropylbiphenyl. This precursor can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound is then treated with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.

Grignard Carboxylation:

4-bromo-2'-cyclopropylbiphenyl + Mg → 4-(bromomagnesium)-2'-cyclopropylbiphenyl

4-(bromomagnesium)-2'-cyclopropylbiphenyl + CO₂ → [2'-Cyclopropylbiphenyl-4-carboxylate-MgBr]

[2'-Cyclopropylbiphenyl-4-carboxylate-MgBr] + H⁺ → this compound

Similarly, an organolithium reagent can be prepared by reacting the aryl bromide with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures. The subsequent reaction with CO₂ and acidic workup affords the carboxylic acid. This method is particularly useful when the formation of the Grignard reagent is problematic.

Convergent and Linear Synthesis Routes to this compound

Convergent Synthesis

A highly effective convergent approach for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. acs.orgajgreenchem.com This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester) and an aryl halide. researchgate.net For the synthesis of this compound, this could involve the coupling of (2-cyclopropylphenyl)boronic acid with a 4-halobenzoic acid derivative, or alternatively, the coupling of 4-carboxyphenylboronic acid with a 1-cyclopropyl-2-halobenzene.

Example of a Convergent Route (Suzuki Coupling): (2-cyclopropylphenyl)boronic acid + 4-bromobenzoic acid --(Pd catalyst, base)--> this compound

This approach is highly convergent as the two aryl fragments are synthesized separately and then joined in a single step. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a powerful tool in modern organic synthesis. ajgreenchem.com

Linear Synthesis

A linear synthesis of this compound would involve the sequential construction of the molecule from a single starting material. For example, one could start with a substituted benzene (B151609) ring and build the second ring and the cyclopropyl group in a stepwise manner.

Hypothetical Linear Route:

Start with a suitable substituted benzene, for example, 4-bromobenzoic acid.

Introduce a functional group at the 2-position of a different aromatic ring that can be later converted to a cyclopropyl group (e.g., an alkene via a Wittig reaction).

Couple the two rings, for instance, via an Ullmann condensation.

Perform the cyclopropanation reaction.

| Feature | Convergent Synthesis | Linear Synthesis |

|---|---|---|

| Overall Yield | Generally higher | Generally lower, decreases with more steps |

| Efficiency | More efficient for complex molecules | Less efficient, especially for long sequences |

| Strategy | Fragments synthesized independently and then coupled | Step-by-step assembly from a single starting material |

| Example for Biphenyl Synthesis | Suzuki-Miyaura cross-coupling | Sequential functionalization and ring formation |

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces a new set of challenges that require careful process optimization. scitechnol.com For the synthesis of this compound, particularly via a convergent route like the Suzuki coupling, several factors must be considered for a successful scale-up.

One of the primary considerations is the choice of catalyst and its loading. In academic settings, homogeneous palladium catalysts are often used. However, on a larger scale, the cost of the catalyst and the need to remove residual palladium from the final product become significant issues. acs.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can facilitate catalyst removal and recycling, making the process more economical and environmentally friendly. acs.org Optimization studies would focus on minimizing the catalyst loading without significantly increasing reaction times. acs.org

Solvent selection is another critical factor. Solvents that are efficient for small-scale reactions may not be suitable for large-scale production due to safety, environmental, or cost concerns. The optimization process would involve screening for alternative solvents that are effective, safe, and easily recoverable.

Reaction conditions such as temperature, concentration, and reaction time need to be carefully controlled and optimized. Exothermic reactions that are easily managed in a small flask can pose significant safety risks on a larger scale. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential. Automated optimization techniques can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for yield and purity. nih.gov

Workup and purification procedures also require significant modification for scale-up. Extractions and chromatography that are routine in the lab can be cumbersome and inefficient on a larger scale. Alternative purification methods like crystallization or distillation need to be developed. For instance, in the synthesis of a biphenyl carboxylic acid derivative, the acidification and crystallization steps were modified and safety tested for scale-up. acs.org

| Parameter | Academic Laboratory Scale | Large-Scale Synthesis |

|---|---|---|

| Catalyst | Homogeneous catalysts often used; higher loading acceptable. | Heterogeneous catalysts preferred for easy removal/recycling; minimize loading. |

| Solvents | Wide variety of solvents used. | Focus on cost, safety, environmental impact, and ease of recovery. |

| Temperature Control | Easily managed with standard lab equipment. | Critical for safety, especially with exothermic reactions; requires specialized reactors. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. |

| Process Safety | Generally lower risk due to small quantities. | A primary concern requiring detailed hazard analysis. |

Chemical Transformations and Derivatization Strategies of 2 Cyclopropylbiphenyl 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2'-Cyclopropylbiphenyl-4-carboxylic acid is a versatile handle for a variety of chemical modifications, primarily through nucleophilic acyl substitution reactions. These transformations are crucial for generating a diverse range of analogs with modified physicochemical properties.

Esterification and Amidation for Analog Generation

Esterification and amidation are fundamental reactions for converting the carboxylic acid into esters and amides, respectively. These derivatives are often synthesized to modulate properties such as solubility, bioavailability, and metabolic stability in drug discovery programs.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Due to the steric hindrance around the carboxylic acid group, direct Fischer esterification with an alcohol under acidic catalysis may require forcing conditions. More efficient methods often employ coupling agents to activate the carboxylic acid.

| Alcohol Substrate | Reagents and Conditions | Expected Ester Product |

| Methanol | SOCl₂, reflux; then CH₃OH | Methyl 2'-cyclopropylbiphenyl-4-carboxylate |

| Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 2'-cyclopropylbiphenyl-4-carboxylate |

| Isopropanol (B130326) | HBTU, DIPEA, DMF | Isopropyl 2'-cyclopropylbiphenyl-4-carboxylate |

| Benzyl alcohol | EDCI, HOBt, CH₂Cl₂ | Benzyl 2'-cyclopropylbiphenyl-4-carboxylate |

Amidation: The formation of amides from this compound and an amine is a cornerstone of analog synthesis. Similar to esterification, the use of peptide coupling reagents is the most common and effective strategy, particularly for less reactive amines or when mild conditions are required to preserve sensitive functional groups.

| Amine Substrate | Reagents and Conditions | Expected Amide Product |

| Ammonia | SOCl₂, reflux; then NH₄OH | 2'-Cyclopropylbiphenyl-4-carboxamide |

| Aniline | TBTU, DIPEA, DMF | N-phenyl-2'-cyclopropylbiphenyl-4-carboxamide |

| Piperidine | HATU, DIPEA, CH₂Cl₂ | (2'-Cyclopropylbiphenyl-4-yl)(piperdin-1-yl)methanone |

| Glycine methyl ester | BOP, Et₃N, CH₂Cl₂ | Methyl 2-((2'-cyclopropylbiphenyl-4-yl)formamido)acetate |

Formation of Anhydrides and Acyl Halides for Activated Derivatives

To facilitate further transformations, this compound can be converted into more reactive "activated" derivatives such as anhydrides and acyl halides. These intermediates are highly susceptible to nucleophilic attack and are not typically isolated but are generated in situ for subsequent reactions.

Anhydrides: Symmetric anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent like acetic anhydride (B1165640) or a carbodiimide. Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.

Acyl Halides: The most common acyl halides are acyl chlorides, which are readily synthesized from the carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups in the molecule. wikipedia.org Phosphorus pentachloride (PCl₅) is another effective, albeit more aggressive, reagent for this transformation. chemguide.co.uklibretexts.org

Nucleophilic Acyl Substitution Reactions

The activated derivatives, particularly acyl chlorides, are excellent substrates for a wide range of nucleophilic acyl substitution reactions. This allows for the introduction of a diverse array of functional groups, leading to a broad library of derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group (e.g., chloride).

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity. This strain can be relieved through ring-opening reactions, providing a pathway to different molecular scaffolds.

Ring-Opening Reactions and Mechanistic Investigations

The cyclopropane (B1198618) ring in this compound can undergo ring-opening under various conditions, including acid-catalyzed, metal-mediated, or radical pathways. rsc.orgresearchgate.netresearchgate.netnih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern on the cyclopropane ring and the nature of the reagents.

Mechanistic investigations into the ring-opening of aryl-substituted cyclopropanes have shown that the reaction can proceed through cationic or radical intermediates. acs.org In the presence of a Brønsted acid, for instance, protonation can lead to a cyclopropylcarbinyl cation that rearranges to a more stable homoallylic or cyclobutyl cation before being trapped by a nucleophile. nih.gov

Rearrangement Pathways Involving the Cyclopropyl Ring

In addition to simple ring-opening, the cyclopropyl group can participate in more complex rearrangement reactions. For example, under certain thermal or photochemical conditions, cyclopropyl-aryl systems can undergo rearrangements to form larger ring systems or other isomeric structures. While specific studies on this compound are not extensively documented, related systems have shown a propensity for such transformations.

Transformations on the Biphenyl (B1667301) System of this compound

The biphenyl core of this compound presents a rich scaffold for a variety of chemical transformations. The electronic and steric interplay of the cyclopropyl and carboxylic acid substituents on the two distinct phenyl rings governs the regioselectivity and reactivity of the molecule. This section explores potential derivatization strategies focusing on electrophilic aromatic substitution, directed C-H functionalization, and the modulating effects of the existing substituents.

Electrophilic Aromatic Substitution on the Biphenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. libretexts.orgmasterorganicchemistry.com In the case of this compound, the outcome of such reactions is dictated by the directing effects of the cyclopropyl and carboxylic acid groups.

The cyclopropyl group, being an alkyl substituent, is generally considered an activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through inductive effects and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during the substitution process. Conversely, the carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring to which it is attached, making it less nucleophilic and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group in the resonance structures of the arenium ion.

Given these opposing effects, electrophilic attack is predicted to occur preferentially on the cyclopropyl-substituted ring. This ring is activated, while the other ring is deactivated by the carboxylic acid. Within the cyclopropyl-bearing ring, the substitution is anticipated at the positions ortho and para to the cyclopropyl group. However, the para position (C-5') is already part of the biphenyl linkage. Therefore, the most likely sites for electrophilic attack are the two ortho positions (C-3' and C-6'). Steric hindrance from the adjacent phenyl ring might lead to a preference for substitution at the less hindered C-6' position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The predicted major products for these reactions on this compound are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2'-(Cyclopropyl)-6'-(nitro)biphenyl-4-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 2'-(Bromo)-6'-(cyclopropyl)biphenyl-4-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 2'-(Cyclopropyl)-6'-(sulfonic acid)biphenyl-4-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2'-(Acyl)-6'-(cyclopropyl)biphenyl-4-carboxylic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound may not be extensively reported.

Directed C-H Functionalization of Biphenyl Derivatives

Directed C-H functionalization has emerged as a powerful tool for the selective modification of complex molecules, offering a more atom-economical alternative to traditional cross-coupling reactions. In this context, the carboxylic acid moiety of this compound can serve as an effective directing group.

Transition metal-catalyzed reactions, particularly with palladium, can utilize the carboxylate to direct the functionalization of C-H bonds at the ortho positions. nih.gov This process typically involves the formation of a palladacycle intermediate, which brings the metal catalyst in close proximity to the C-H bonds at the C-3 and C-5 positions of the carboxylic acid-bearing ring. This directed activation allows for the introduction of a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

Recent advancements have also demonstrated the potential for C-H activation on cycloalkane carboxylic acids, suggesting that under specific catalytic conditions, functionalization of the cyclopropyl group itself could be a possibility, although this would likely require overcoming the inherent stability of the cyclopropane ring. chemrxiv.orgchemrxiv.org

The table below illustrates potential C-H functionalization reactions directed by the carboxylic acid group.

| Reaction Type | Catalyst/Reagents | Predicted Functionalization Site | Potential Product Class |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | C-3 and/or C-5 | Terphenyl carboxylic acids |

| Olefination | Pd(OAc)₂, Ligand, Alkene | C-3 and/or C-5 | Alkenyl-biphenyl carboxylic acids |

| Acetoxylation | Pd(OAc)₂, Oxidant, Acetic Acid | C-3 and/or C-5 | Hydroxy-biphenyl carboxylic acid derivatives |

This table illustrates plausible C-H functionalization pathways for this compound based on known carboxylate-directed C-H activation methodologies.

Modulating Biphenyl Reactivity through Substituent Effects

The reactivity of the biphenyl system in this compound is a nuanced balance of the electronic and steric properties of its substituents. The 2'-cyclopropyl group is primarily an electron-donating group, which activates its ring towards electrophilic attack. In contrast, the 4-carboxylic acid group is strongly electron-withdrawing, deactivating its ring.

The presence of a substituent at the 2'-position can also influence the conformation of the biphenyl system. The steric bulk of the cyclopropyl group can lead to a twisted conformation where the two phenyl rings are not coplanar. This twisting can affect the degree of π-conjugation between the rings, which in turn can modulate the electronic communication between the two substituents.

A study on the ionization constants of 2'-substituted biphenyl-4-carboxylic acids revealed that 2'-substituents can exert an acid-weakening effect that cannot be explained by normal substituent effects alone. rsc.org This was attributed to a displacement of electrons towards the 4-carboxyl group through steric pressure of the 2'-substituent on the π-electrons of the aromatic ring carrying the carboxyl group. rsc.org While this study did not specifically include a cyclopropyl group, it highlights the complex interplay of steric and electronic effects in this class of molecules.

The combined influence of the activating 2'-cyclopropyl group and the deactivating 4-carboxylic acid group creates a highly differentiated biphenyl system, allowing for regioselective transformations on either ring by careful choice of reaction conditions and reagents. For instance, reactions favoring electron-rich aromatic systems would be directed to the cyclopropyl-bearing ring, while nucleophilic aromatic substitution, if feasible, would be more likely to occur on the electron-deficient, carboxylic acid-bearing ring.

Stereochemical and Conformational Analysis

Chiral Properties of the Cyclopropyl (B3062369) Moiety within the Biphenyl (B1667301) Scaffold

The cyclopropyl group, a three-membered carbocyclic ring, possesses distinct stereoelectronic properties that can induce chirality in the biphenyl system. Although the cyclopropyl group itself is achiral, its placement at the ortho position of one of the phenyl rings in 2'-Cyclopropylbiphenyl-4-carboxylic acid restricts the free rotation around the pivotal C1-C1' single bond. This restricted rotation, a consequence of steric hindrance between the cyclopropyl group and the hydrogen atom at the 2-position of the other phenyl ring, gives rise to a chiral axis along the biphenyl linkage.

This phenomenon, known as axial chirality, results in the existence of non-superimposable mirror images, or enantiomers. The chirality does not originate from a traditional chiral center (an sp3-hybridized carbon with four different substituents) but from the non-planar, twisted conformation of the biphenyl rings. The cyclopropyl group's rigid and spatially demanding nature is crucial in creating a significant energy barrier to rotation, making the resolution of these enantiomers theoretically possible under specific conditions.

Atropisomerism in Biphenyl Systems and its Impact on this compound

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the resulting conformers, known as atropisomers. pharmaguideline.comslideshare.netcutm.ac.in In substituted biphenyls, the presence of bulky groups at the ortho positions is a key factor for observing atropisomerism. pharmaguideline.comslideshare.net

For this compound, the cyclopropyl group at the 2'-position serves as the primary source of steric hindrance that restricts the rotation around the C1-C1' bond. The interconversion between the two atropisomers (the R_a and S_a enantiomers) would require the passage through a high-energy planar transition state where the cyclopropyl group and the ortho-hydrogen of the other ring would experience severe steric clash.

Table 1: Factors Influencing Atropisomerism in Biphenyl Systems

| Factor | Description | Impact on this compound |

| Steric Hindrance | The size of the ortho-substituents is the most critical factor. Larger groups lead to higher rotational barriers. | The cyclopropyl group provides significant steric bulk, hindering rotation. |

| Bridging Elements | The presence of a bridge connecting the two phenyl rings can lock the conformation and lead to stable atropisomers. | Not applicable to this non-bridged system. |

| Temperature | Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster racemization. | The stability of the atropisomers would be temperature-dependent. |

| Solvent Effects | The polarity and nature of the solvent can influence the rotational barrier, though this effect is generally less pronounced than steric factors. | The choice of solvent could potentially affect the rate of interconversion. |

Spectroscopic and Diffraction-Based Stereochemical Assignment

The unambiguous determination of the absolute configuration of atropisomers of this compound would rely on a combination of spectroscopic and diffraction techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D and 2D NMR techniques are powerful for structural elucidation, they generally cannot differentiate between enantiomers. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, it is possible to induce diastereomeric interactions that result in separate signals for the two atropisomers, allowing for their quantification. Furthermore, dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can be employed to determine the kinetics of atropisomerization and thereby calculate the rotational energy barrier. scispace.com

Circular Dichroism (CD) Spectroscopy: This technique is particularly well-suited for studying chiral molecules. nih.gov Chiral biphenyls exhibit characteristic Cotton effects in their CD spectra, and the sign of these effects can often be correlated with the absolute configuration (P or M helicity) of the chiral axis. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given atropisomer, and comparison with the experimental spectrum can lead to the assignment of the absolute configuration. nih.gov

Diffraction-Based Methods:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govcaltech.edunih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise spatial arrangement of all atoms can be determined, providing an unambiguous assignment of the R_a or S_a configuration. This technique would also provide detailed information on the dihedral angle between the two phenyl rings in the solid state.

Conformational Dynamics and Rotational Barriers

The conformational dynamics of this compound are dominated by the rotation around the C1-C1' bond. The potential energy surface for this rotation would feature two minima, corresponding to the two stable atropisomeric conformations, separated by two transition states corresponding to the planar and perpendicular arrangements of the phenyl rings.

The rotational barrier is the energy difference between the ground state (the stable, twisted conformation) and the highest energy transition state (typically the planar conformation). The magnitude of this barrier is a critical parameter that determines the rate of interconversion between the atropisomers.

Table 2: Estimated Rotational Barriers for Substituted Biphenyls

| Compound | Ortho-Substituent(s) | Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | None | ~1.5 - 2.0 | youtube.com |

| 2-Methylbiphenyl | -CH₃ | ~17.5 | uu.nl |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | >25 | uu.nl |

| This compound | -C₃H₅ | Expected to be >17.5 | (Estimated based on steric considerations) |

Note: The value for this compound is an estimation based on the expected steric hindrance of the cyclopropyl group relative to a methyl group. Actual experimental or computational data is required for a precise value.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for studying the conformational landscape and rotational barriers of biphenyl systems. researchgate.netsemanticscholar.orgsemanticscholar.org These methods can be used to calculate the energies of the ground and transition states, providing a theoretical estimate of the rotational barrier. Such calculations would be invaluable for predicting the conformational preferences and the likelihood of isolating stable atropisomers of this compound.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For 2'-Cyclopropylbiphenyl-4-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

¹H-NMR and ¹³C-NMR for Structural Elucidation

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the protons of the cyclopropyl (B3062369) group, and the acidic proton of the carboxylic acid. The aromatic region would likely show a complex pattern of multiplets due to the coupling between adjacent protons on the substituted biphenyl (B1667301) system. The protons on the phenyl ring bearing the carboxylic acid would be deshielded due to the electron-withdrawing nature of the carboxyl group. The cyclopropyl protons typically appear in the upfield region of the spectrum, with characteristic geminal and vicinal coupling constants. Specifically, two sets of methylene (B1212753) protons of the cyclopropane (B1198618) ring are expected to appear as two multiplets. ajgreenchem.com The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, and the carbons of the cyclopropyl group. The carboxylic acid carbon signal is characteristically found in the downfield region of the spectrum, often around 170-180 ppm. ajgreenchem.com The aromatic carbons would appear in the typical range of approximately 120-150 ppm, with variations in chemical shifts influenced by the substituents on each ring. The cyclopropyl group carbons are expected at upfield chemical shifts, typically below 30 ppm. ajgreenchem.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~170-181 |

| Aromatic Protons | ~7.0 - 8.2 (multiplets) | ~120 - 150 |

| Cyclopropyl Methine Proton | Upfield region (multiplet) | Upfield region |

| Cyclopropyl Methylene Protons | ~1.3 - 1.7 (multiplets) | ~17 - 22 |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl and cyclopropyl spin systems. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would provide information about longer-range (2-3 bond) C-H correlations, which is crucial for assigning the quaternary carbons and confirming the connectivity between the two phenyl rings and the substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. rsc.orgresearchgate.net

Ionization Techniques and Fragmentation Patterns

For a compound like this compound, electrospray ionization (ESI) would be a common technique to generate the molecular ion. In the mass spectrum, the molecular ion peak [M-H]⁻ would be expected. ajgreenchem.com The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and potentially fragmentation of the cyclopropyl ring. The biphenyl core is relatively stable and would likely remain intact under typical MS conditions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z Value | Description |

| [M-H]⁻ | 251.11 | Molecular ion |

| [M-H-COOH]⁻ | 206.11 | Loss of the carboxylic acid group |

Note: The predicted m/z values are based on the molecular formula C₁₆H₁₄O₂.

Quantitative Analysis Development for Carboxylic Acids

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of carboxylic acids in various matrices. A reversed-phase HPLC method could be developed to separate this compound from other components. Detection by MS, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), would provide high sensitivity and selectivity for accurate quantification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings. ajgreenchem.com

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.orgorgchemboulder.com A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. ajgreenchem.comlibretexts.orgorgchemboulder.com The spectrum would also display C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the cyclopropyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Cyclopropyl) | < 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: The predicted values are based on the analysis of similar compounds and general principles of IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the solid-state properties of a compound. While the specific crystal structure of this compound is not publicly available, analysis of closely related biphenyl carboxylic acid derivatives allows for an informed discussion of the expected structural characteristics.

In the solid state, biphenyl carboxylic acids often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. The planarity of the biphenyl system is influenced by the nature and position of its substituents. For instance, the dihedral angle between the two phenyl rings in biphenyl-2-carboxylic acid is reported to be in the range of 46.5° to 52.5°. nih.gov In contrast, the dihedral angle in 4'-hydroxybiphenyl-4-carboxylic acid is approximately 5.7°. nih.gov The presence of the 2'-cyclopropyl group in the target molecule is expected to induce a significant twist in the biphenyl backbone due to steric hindrance.

The crystal packing is further stabilized by various intermolecular forces, including hydrogen bonding and van der Waals interactions. A representative data table for a related biphenyl carboxylic acid derivative is provided below to illustrate the type of information obtained from an X-ray crystallographic study.

Interactive Data Table: Representative Crystallographic Data for a Biphenyl Carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.6500 (7) |

| b (Å) | 5.5077 (5) |

| c (Å) | 20.9655 (18) |

| β (°) | 94.145 (3) |

| Volume (ų) | 996.22 (15) |

| Z | 4 |

Note: The data presented is for 4'-Hydroxybiphenyl-4-carboxylic acid and serves as an illustrative example. nih.gov

Chromatographic Method Development for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential isomers. The choice of method depends on the specific analytical goal, such as routine purity checks, isolation of impurities, or separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Both reversed-phase and normal-phase chromatography can be employed, with the selection depending on the polarity of the compound and the desired separation.

In Reversed-Phase HPLC (RP-HPLC) , a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group. sielc.comresearchgate.netmdpi.com This approach separates compounds based on their hydrophobicity.

Normal-Phase HPLC (NP-HPLC) , on the other hand, utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). phenomenex.comwikipedia.org This mode of separation is based on the polarity of the analytes.

The development of a robust HPLC method involves optimizing several parameters, including the column chemistry, mobile phase composition, flow rate, and detector wavelength, to achieve the desired resolution and sensitivity. nih.gov

Interactive Data Table: Exemplar HPLC Conditions for Biphenyl Carboxylic Acid Analysis

| Parameter | Reversed-Phase Method | Normal-Phase Method |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Silica (B1680970) (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Hexane:Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 30 °C | 25 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids, this compound must be chemically modified into a more volatile derivative prior to GC analysis. colostate.edugcms.cz This process, known as derivatization, typically involves converting the carboxylic acid group into an ester, such as a methyl ester or a silyl (B83357) ester. nih.govsigmaaldrich.comnih.govlmaleidykla.lt

Common derivatization reagents for carboxylic acids include diazomethane, trimethylsilyldiazomethane, or a mixture of an alcohol (e.g., methanol) with an acid catalyst. sigmaaldrich.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also frequently used. sigmaaldrich.comresearchgate.net

The resulting volatile derivative is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

Interactive Data Table: Typical GC Conditions for the Analysis of Carboxylic Acid Methyl Esters

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Derivatization Reagent | Trimethylsilyldiazomethane in Methanol |

Due to the potential for atropisomerism arising from hindered rotation around the biphenyl single bond, this compound may exist as a pair of enantiomers. stackexchange.com Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity of a sample. nih.govrochester.edu

This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.govphenomenex.com

The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. phenomenex.com The choice of the specific CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. Alternatively, chiral mobile phase additives can be used with a standard achiral column to induce separation. springernature.comnih.gov

Interactive Data Table: Illustrative Chiral HPLC Conditions for Biphenyl Atropisomer Separation

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Computational and Theoretical Studies on 2 Cyclopropylbiphenyl 4 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and reactivity of 2'-Cyclopropylbiphenyl-4-carboxylic acid. mdpi.comnih.govscielo.org.bo These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's energetic and electronic properties. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed level of theory for such calculations, offering a good balance between accuracy and computational cost. researchgate.netresearchgate.netinpressco.com

Energy Minimization and Conformational Analysis

The conformational landscape of this compound is primarily defined by the dihedral angle between the two phenyl rings of the biphenyl (B1667301) scaffold. Energy minimization calculations are performed to identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. nih.gov

Conformational analysis involves systematically rotating the dihedral angle between the phenyl rings and calculating the corresponding energy to generate a potential energy profile. For biphenyl derivatives, the planar conformation is often destabilized by steric hindrance between ortho substituents, while a perpendicular arrangement can disrupt pi-conjugation. ic.ac.uk In the case of this compound, the cyclopropyl (B3062369) group at the 2'-position introduces significant steric bulk, influencing the preferred dihedral angle. Theoretical studies on similar biphenyl systems suggest that the lowest energy conformation is likely to be a twisted arrangement, with a dihedral angle that balances the competing effects of steric repulsion and the desire for pi-system conjugation. ic.ac.uk

Table 1: Representative Torsional Energy Profile for a Substituted Biphenyl

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 1.5 |

| 60 | 0.0 |

| 90 | 1.8 |

| 120 | 3.5 |

| 150 | 4.8 |

| 180 | 5.0 |

This table presents illustrative data for a generic substituted biphenyl to demonstrate the typical energy variations with the dihedral angle. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This visualization provides crucial insights into intermolecular interactions, such as hydrogen bonding, which are vital for understanding the molecule's behavior in biological systems. nih.gov

HOMO/LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. libretexts.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich biphenyl ring system, while the LUMO may be distributed over the carboxylic acid group and the biphenyl scaffold. Quantum chemical calculations can provide precise energies for these orbitals, which can then be used to calculate various reactivity descriptors.

Table 2: Representative Frontier Molecular Orbital Data for an Aromatic Carboxylic Acid

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

This table provides typical values for a generic aromatic carboxylic acid. The exact values for this compound would need to be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Mobility

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational mobility of this compound over time. nih.govresearchgate.netmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a simulated environment, such as in a solvent or interacting with a biological target.

For this compound, MD simulations can reveal the flexibility of the biphenyl linkage, the rotational freedom of the cyclopropyl group, and the dynamics of the carboxylic acid moiety. These simulations can provide information on the time-averaged distribution of dihedral angles and identify the most populated conformational states under specific conditions. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. biorxiv.org

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as its synthesis or metabolic transformations, transition state analysis can provide a detailed understanding of the reaction pathway and the associated energy barriers.

Using methods like DFT, the geometry of the transition state can be optimized, and its energy calculated. This allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. By mapping the entire reaction coordinate, from reactants to products through the transition state, a comprehensive picture of the reaction mechanism can be obtained. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwalshmedicalmedia.comtsijournals.com For a class of compounds including this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities for a training set of molecules, a predictive model can be built. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. Such studies on biphenyl carboxamide analogues have demonstrated the utility of this approach in identifying key structural features for activity. medcraveonline.comwalshmedicalmedia.com

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. These models are pivotal for predicting the activity of novel compounds and for optimizing lead structures.

3D QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These methods require the alignment of a set of active compounds, followed by the calculation of steric and electrostatic fields around them.

For a series of VAP-1/SSAO inhibitors based on the this compound scaffold, a 3D QSAR study would generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity. Although specific 3D-QSAR data for this exact compound is not published, a hypothetical study would likely reveal the importance of the spatial arrangement of the cyclopropyl group and the carboxylic acid moiety for optimal interaction with the VAP-1/SSAO active site. The biphenyl core would serve as a scaffold, and substitutions on either phenyl ring would modulate the electronic and steric properties, influencing the binding affinity.

A hypothetical 3D-QSAR study on a series of biphenyl carboxylic acid analogs might yield the following statistical parameters, indicating a robust and predictive model:

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model. |

| Predictive r² | > 0.6 | Measures the predictive power of the model for an external test set. |

Such a model would be instrumental in guiding the synthesis of new derivatives with potentially enhanced inhibitory potency.

Ligand-Based and Structure-Based Computational Design

The design of novel VAP-1/SSAO inhibitors based on the this compound structure can be approached through both ligand-based and structure-based computational methods.

Ligand-Based Design: In the absence of a high-resolution 3D structure of the target protein, ligand-based methods are employed. These approaches rely on the knowledge of a set of molecules known to be active against the target. Pharmacophore modeling is a key technique in ligand-based design. A pharmacophore model for VAP-1/SSAO inhibitors derived from this compound and its analogs would define the essential spatial arrangement of chemical features required for activity. This would likely include a hydrophobic feature for the biphenyl rings, another hydrophobic or sterically defined feature for the cyclopropyl group, and a hydrogen bond acceptor/anionic feature for the carboxylic acid. This pharmacophore model could then be used as a 3D query to screen large chemical databases for novel scaffolds that possess these key features, or to guide the modification of the existing scaffold to better fit the pharmacophoric requirements.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. For VAP-1/SSAO, several crystal structures are available in the Protein Data Bank (PDB). Structure-based design for this compound would involve docking this molecule into the active site of VAP-1/SSAO to understand its binding mode. This would allow for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the active site. Based on this understanding, modifications can be designed to enhance these interactions. For instance, if a specific pocket in the active site is identified, the cyclopropyl group could be modified or replaced with other groups that can better occupy this pocket and form favorable interactions. Similarly, the substitution pattern on the biphenyl rings could be optimized to improve interactions with hydrophobic residues or to form additional hydrogen bonds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of structure-based drug design.

In the case of this compound, molecular docking simulations would be performed using the crystal structure of VAP-1/SSAO. The simulation would place the ligand in the active site of the enzyme and calculate the binding energy for different conformations and orientations. The results would provide a plausible binding mode for the inhibitor.

The output of a docking simulation is often a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. A hypothetical docking study of this compound and its analogs against VAP-1/SSAO might produce the following results:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -9.5 | Arg, Tyr, Phe |

| Analog 1 (e.g., with a larger alkyl group) | -8.2 | Arg, Tyr |

| Analog 2 (e.g., with an additional polar group) | -10.1 | Arg, Tyr, Phe, Ser |

These simulations are invaluable for rationalizing the structure-activity relationships observed experimentally and for providing a structural basis for the design of new, more potent inhibitors of VAP-1/SSAO. The insights gained from molecular docking can guide the modifications in ligand-based design and provide a feedback loop for refining QSAR models.

Exploration of Molecular Interactions and Biological Relevance in Vitro Research Focus

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The exploration of 2'-Cyclopropylbiphenyl-4-carboxylic acid and its analogs is a focal point in medicinal chemistry for understanding how slight changes in a molecule's structure can affect its biological activity. This is achieved through Structure-Activity Relationship (SAR) studies, which systematically alter the chemical structure of a compound to identify the key features responsible for its effects.

Systematic structural modifications are crucial for understanding how a molecule interacts with its biological target. For biphenyl (B1667301) derivatives, including this compound, research has shown that the spatial arrangement of the two phenyl rings (the biphenyl core) is a significant determinant of activity. The angle between these rings, known as the dihedral angle, can be modified by introducing different substituent groups. These modifications can influence how the molecule fits into the binding pocket of a receptor or enzyme.

The nature and position of substituents on the phenyl rings also play a critical role. For instance, adding electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which in turn affects its binding affinity. The size and shape (steric properties) of these substituents are equally important, as bulky groups can either enhance or hinder the interaction with the target protein.

Recent advances in molecular biology and protein engineering have further enabled the modification of target proteins, such as IgG antibodies, to study the functional consequences of these interactions. nih.gov This dual approach of modifying both the small molecule and its biological target provides a comprehensive understanding of molecular recognition. The insights gained from these studies are invaluable for designing more potent and selective therapeutic agents.

The specific functional groups on a molecule like this compound are the primary drivers of its interactions with biological targets. The carboxylic acid group, for example, is a key feature in many biologically active compounds. It is often involved in forming strong ionic bonds or hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. nih.govresearchgate.net

The cyclopropyl (B3062369) group is another important feature. Its small, rigid structure can provide a specific conformational lock, holding the molecule in an optimal orientation for binding. This rigidity can also enhance binding affinity by reducing the entropic penalty of binding. The hydrophobic nature of the cyclopropyl and biphenyl groups also contributes to binding through interactions with nonpolar regions of the target protein.

To investigate the precise contribution of each functional group, researchers synthesize analogs where these groups are altered or removed. For example, replacing the carboxylic acid with an ester or an amide can reveal the importance of the acidic proton and the carboxylate's ability to form ionic bonds. Similarly, replacing the cyclopropyl group with other alkyl groups of varying sizes can provide insights into the steric requirements of the binding pocket.

Interactive Data Table: Functional Group Modifications and Their Rationale

| Functional Group | Modification | Rationale for Modification |

|---|---|---|

| Carboxylic Acid | Esterification | To investigate the role of the acidic proton in binding. |

| Carboxylic Acid | Amidation | To assess the importance of the carboxylate's charge. |

| Cyclopropyl Group | Replacement with other alkyl groups | To probe the steric and conformational requirements of the binding site. |

Investigations of this compound as a Molecular Probe